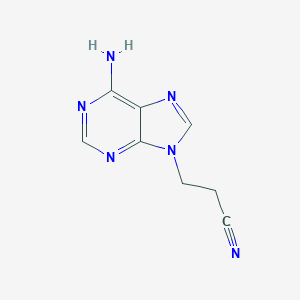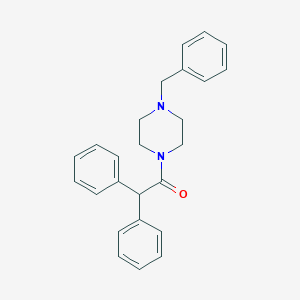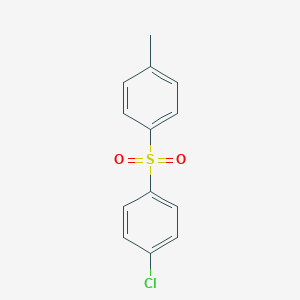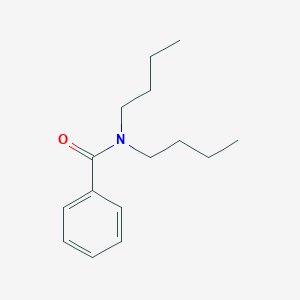
1,3-ジフェネチル尿素
概要
説明
酢酸カリウムは、酢酸カリウムとしても知られており、化学式CH₃COOKの酢酸のカリウム塩です。室温では吸湿性のある固体であり、白色の結晶性粉末として存在します。 この化合物は、その多様な特性により、さまざまな業界で広く使用されています .
2. 製法
合成経路および反応条件: 酢酸カリウムは、酸塩基中和反応によって合成できます。これは、水酸化カリウム(KOH)または炭酸カリウム(K₂CO₃)などのカリウム含有塩基を酢酸(CH₃COOH)と反応させることを含みます。反応は以下のとおりです:[ \text{CH}3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] [ 2\text{CH}_3\text{COOH} + \text{K}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COOK} + \text{H}_2\text{O} + \text{CO}_2 ]
工業的生産方法: 工業的には、酢酸カリウムは酢酸を水酸化カリウムまたは炭酸カリウムで中和することにより製造されます。次に、反応混合物を活性炭で処理し、ろ過して結晶化します。 結晶化された生成物はさらに精製および乾燥して、高純度の酢酸カリウムを得ます {_svg_2}.
科学的研究の応用
Potassium acetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and as a reagent in organic synthesis.
Biology: Employed in molecular biology protocols, such as DNA precipitation and purification.
作用機序
酢酸カリウムは主に電解質補充剤として作用します。カリウムは動物細胞内の主要な陽イオンであり、一方ナトリウムは細胞外の主要な陽イオンです。カリウムとナトリウムのバランスは細胞膜のイオンポンプによって維持され、膜電位が生成されます。 この電位により、細胞は神経伝達、筋肉収縮、心臓機能に不可欠な活動電位を生成できます .
類似の化合物:
酢酸ナトリウム(CH₃COONa): 構造は似ていますが、カリウムの代わりにナトリウムが含まれています。同様の用途で使用されますが、溶解度と反応性の特性が異なります。
酢酸カルシウム(Ca(CH₃COO)₂): 食品添加物として、および腎臓病患者の高リン酸血症の治療に使用されます。
酢酸マグネシウム(Mg(CH₃COO)₂): 繊維および皮革産業で使用され、化学反応の触媒として使用されます。
酢酸カリウムの独自性: 酢酸カリウムは、低カリウム血症の治療など、カリウムイオンが有益な用途に好まれています。 他の凍結防止剤に比べて腐食性が低いため、空港の滑走路での使用に適しています .
生化学分析
Biochemical Properties
1,3-Diphenethylurea has been found to exhibit effective cytotoxicity against various human cancer cell lines . It interacts with several biomolecules, including enzymes and proteins, which contribute to its biochemical activity . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
In cellular processes, 1,3-Diphenethylurea has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce cell cycle arrest at the G2/M phase in certain cells .
Molecular Mechanism
At the molecular level, 1,3-Diphenethylurea exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been reported as a new type of tubulin polymerization inhibitor, affecting the formation of microtubules, a crucial component of the cytoskeleton .
Dosage Effects in Animal Models
The effects of 1,3-Diphenethylurea vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions: Potassium acetate can be synthesized through an acid-base neutralization reaction. This involves treating a potassium-containing base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) with acetic acid (CH₃COOH). The reaction is as follows: [ \text{CH}_3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] [ 2\text{CH}_3\text{COOH} + \text{K}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COOK} + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, potassium acetate is produced by neutralizing acetic acid with potassium hydroxide or potassium carbonate. The reaction mixture is then treated with activated carbon, filtered, and crystallized. The crystallized product is further refined and dried to obtain high-purity potassium acetate .
化学反応の分析
反応の種類: 酢酸カリウムは、以下を含むさまざまな化学反応を起こします。
中和: 前述のように、酢酸を水酸化カリウムまたは炭酸カリウムで中和して生成されます。
分解: 高温では、酢酸カリウムは分解して炭酸カリウムとアセトンを生成します。
置換: 酢酸イオンが求核剤として作用する置換反応に関与できます。
一般的な試薬と条件:
酸化剤: 酢酸カリウムは、強い酸化剤と反応して、炭酸カリウムなどの副生成物を生成する可能性があります。
還元剤: 特定の条件下では、使用される試薬に応じて、さまざまな生成物を生成するために還元することができます。
主な生成物:
炭酸カリウム: 酢酸カリウムの分解中に生成されます。
アセトン: 分解反応のもう1つの生成物です。
4. 科学研究への応用
酢酸カリウムは、科学研究において幅広い用途があります。
化学: さまざまな化学反応における緩衝剤として、および有機合成における試薬として使用されます。
生物学: DNA沈殿や精製などの分子生物学のプロトコルで使用されます。
類似化合物との比較
Sodium Acetate (CH₃COONa): Similar in structure but contains sodium instead of potassium. Used in similar applications but has different solubility and reactivity properties.
Calcium Acetate (Ca(CH₃COO)₂): Used as a food additive and in the treatment of hyperphosphatemia in patients with kidney disease.
Magnesium Acetate (Mg(CH₃COO)₂): Employed in textile and leather industries and as a catalyst in chemical reactions.
Uniqueness of Potassium Acetate: Potassium acetate is preferred in applications where potassium ions are beneficial, such as in medical treatments for hypokalemia. Its lower corrosiveness compared to other deicers makes it ideal for use on airport runways .
特性
IUPAC Name |
1,3-bis(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQLWVGHPWFHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203130 | |
| Record name | 1,3-Diphenethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-84-5 | |
| Record name | N,N′-Bis(2-phenylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC25433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPHENETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of 1,3-Diphenethylurea?
A1: 1,3-Diphenethylurea has been identified as a Candida albicans Chitin Synthase 1 (CaCHSIp) inhibitor. [] This enzyme is crucial for the synthesis of chitin, a major component of the fungal cell wall. By inhibiting CaCHSIp, 1,3-Diphenethylurea disrupts chitin synthesis and consequently weakens the fungal cell wall, potentially leading to cell death. Interestingly, it does not inhibit the chitin synthase 2 of Saccharomyces cerevisiae, even though this enzyme is structurally and functionally analogous to CaCHSIp, highlighting its specificity. []
Q2: From which natural sources has 1,3-Diphenethylurea been isolated?
A2: 1,3-Diphenethylurea has been isolated from fermented cultures of Streptomyces cinnamonensis subsp. urethanofaciens. [] This particular strain is known to produce a variety of bioactive compounds, including other polyether antibiotics like monensin A and B. Additionally, it has also been found in Streptomyces sp. No. AM-2498. [] The isolation of this compound from different Streptomyces species suggests a potential role for this molecule in the ecology of these bacteria.
Q3: Does the structure of 1,3-Diphenethylurea relate to its activity against Candida albicans?
A3: While the provided research doesn't delve into specific structure-activity relationships for 1,3-Diphenethylurea and its analogs, it is highly probable that structural modifications could impact its activity. [] Future research exploring the synthesis and evaluation of analogs with variations in the phenethyl groups or the urea linker could provide valuable insights into the pharmacophore and potentially lead to the development of more potent and selective antifungal agents.
Q4: Besides its antifungal activity, are there other potential applications for 1,3-Diphenethylurea?
A4: Although the current research primarily focuses on the antifungal activity of 1,3-Diphenethylurea, its isolation alongside other bioactive compounds like monensin A and B from Streptomyces cinnamonensis subsp. urethanofaciens warrants further investigation. [] Exploring its potential in other therapeutic areas, such as anti-cancer or anti-parasitic activity, could unveil additional applications for this molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B181140.png)
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)





